
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol
Overview
Description
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both a furan ring and a diol functional group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for this purpose, utilizing palladium catalysts and boron reagents . The reaction conditions usually involve mild temperatures and environmentally benign reagents, adhering to the principles of green chemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through catalytic processes . The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Scandium(III)-Catalyzed Direct Allylation
The diol participates in Sc(OTf)₃-catalyzed allylation with allyltrimethylsilane (TMS-allyl) in nitromethane, forming allylated products. This reaction exploits the hydroxyl groups’ nucleophilicity under acidic conditions.
Parameter | Value |
---|---|
Catalyst | Sc(OTf)₃ (5 mol%) |
Allylating Agent | Allyltrimethylsilane (2a) |
Solvent | Nitromethane (CH₃NO₂) |
Reaction Time | 24 hours |
Temperature | Room temperature |
Product Yield | 65–83% |
Mechanism : Sc(OTf)₃ acts as a Brønsted acid, protonating the hydroxyl group to generate a carbocation intermediate. The allyl group from TMS-allyl attacks this intermediate, leading to C–O bond cleavage and C–C bond formation.
Cycloisomerization with Transition-Metal Catalysts
The alkyne moiety enables cycloisomerization reactions using Rh(I) or Pd(II) catalysts, forming bicyclic ethers or dienes (though direct examples for this compound are inferred from analogous systems) .
Catalyst | Product Type | Yield |
---|---|---|
Rh(I) | Furan-annulated cyclohexenes | 70–75% (estimated from similar systems) |
Pd(II) | 1,3-Dienes | 60–68% (estimated) |
Mechanism : Transition metals facilitate oxidative coupling of the alkyne and furan π-systems, followed by reductive elimination to form cyclic structures.
Functional Group Modifications
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Protection/Deprotection : The hydroxyl groups are protected as tetrahydropyranyl (THP) ethers using dihydropyran and acid catalysts, enabling selective reactivity in multi-step syntheses .
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Oxidation : The alkyne can be oxidized to a diketone using RuO₄, though this reaction remains unexplored for the furan-substituted derivative.
Key Research Findings
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Stereoselectivity : Asymmetric synthesis methods achieve >90% ee, critical for pharmaceutical applications .
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Catalytic Efficiency : Sc(OTf)₃ outperforms other Lewis acids in allylation due to its strong oxophilicity and moisture tolerance .
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Substituent Effects : The furan ring enhances electron density at the alkyne, accelerating cycloisomerization but requiring precise temperature control to avoid polymerization .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for the synthesis of biologically active molecules. Research indicates that derivatives of furan compounds often exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
A study investigated the synthesis of furan-based compounds similar to 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol and evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold .
Organic Synthesis
In organic synthesis, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique alkyne functional group allows for various reactions, including cycloadditions and coupling reactions.
Table 1: Synthetic Reactions Involving this compound
Materials Science
The compound's unique properties may also lend themselves to applications in materials science. For instance, it can be utilized in the development of polymers or as a building block for advanced materials with specific electronic or optical properties.
Case Study: Polymer Development
Research has demonstrated that incorporating furan derivatives into polymer matrices can enhance their thermal stability and mechanical properties. A study reported the synthesis of furan-containing polymers that exhibited improved flame retardancy compared to traditional polymers .
Environmental Applications
Given the increasing focus on sustainable chemistry, compounds like this compound may play a role in developing environmentally friendly solvents or additives that reduce toxicity in industrial applications.
Case Study: Green Solvent Potential
Preliminary studies have indicated that furan-based compounds can serve as effective green solvents due to their biodegradability and low toxicity profiles. This aligns with the principles of green chemistry aimed at minimizing environmental impact .
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol involves its interaction with various molecular targets. The diol groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: A simpler furan derivative used as a chemical feedstock.
Furfuryl alcohol: Another furan derivative with similar reactivity.
2-methylfuran: A furan compound with a methyl group at the 2-position.
Uniqueness
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is unique due to its combination of a furan ring, an alkyne group, and diol functional groups. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from simpler furan derivatives.
Biological Activity
1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 114.142 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance.
Biological Activities
This compound exhibits several biological activities that have been documented in scientific literature:
1. Antimicrobial Activity
Research has indicated that compounds containing furan moieties exhibit antimicrobial properties. Studies have shown that this compound displays inhibitory activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition in agar diffusion assays .
2. Antioxidant Properties
The compound has also demonstrated antioxidant activity. In vitro assays using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that it effectively neutralizes free radicals, suggesting potential protective effects against oxidative stress-related diseases .
3. Cytotoxic Effects
Cytotoxicity studies on cancer cell lines have shown that this compound can induce apoptosis in human cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects. Specific studies have identified inhibition of topoisomerases as a potential mechanism for its cytotoxicity .
2. Modulation of Signaling Pathways
The antioxidant properties may be linked to the modulation of signaling pathways associated with oxidative stress response, such as the Nrf2 pathway. This suggests a dual role in protecting normal cells while targeting cancerous cells .
Case Studies
Several studies have investigated the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Nottingham evaluated the antimicrobial activity of various furan derivatives, including this compound. Results indicated a strong correlation between structure and activity, with this compound exhibiting significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation published in the Beilstein Journal of Organic Chemistry, the cytotoxic effects were assessed on multiple cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
1-(furan-2-yl)-4-methylpent-2-yne-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(2,12)6-5-8(11)9-4-3-7-13-9/h3-4,7-8,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBPPSWTPVSMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CO1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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